REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].[I:10]I>CO.OO>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([I:10])[C:3]=1[NH2:9]
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Name
|
|
Quantity
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1.25 g
|
Type
|
reactant
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Smiles
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FC1=C(C=CC(=C1)C)N
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
OO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with 30 mL of saturated aqueous sodium thiosulfate
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Type
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EXTRACTION
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Details
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extracted with three 50 mL portions of dichloromethane
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Type
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WASH
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Details
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The combined organic layers were washed with two 30 mL portions of saturated sodium bisulfite solution, three 50 mL portions of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)C)I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |